1-(4-(Benzyloxy)-2-hydroxyphenyl)-2-phenylethanone
Description
1-(4-(Benzyloxy)-2-hydroxyphenyl)-2-phenylethanone is a hydroxyacetophenone derivative characterized by a benzyloxy group at the 4-position and a hydroxyl group at the 2-position on the phenyl ring, with a phenylethanone moiety attached. It is synthesized via TsOH-mediated tandem reactions involving aldol condensation, lactonization, and Friedel–Crafts cyclization, as demonstrated in studies of related naphthocoumarin derivatives . Its molecular formula is C₂₁H₁₈O₃, with a molecular weight of 318.37 g/mol (calculated from analogous structures in and ). The benzyloxy and hydroxyl groups contribute to its polarity, influencing solubility and reactivity in cross-coupling or hydrogen-bonding interactions .
Properties
IUPAC Name |
1-(2-hydroxy-4-phenylmethoxyphenyl)-2-phenylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18O3/c22-20(13-16-7-3-1-4-8-16)19-12-11-18(14-21(19)23)24-15-17-9-5-2-6-10-17/h1-12,14,23H,13,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MASNZNZALYEQEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)C2=C(C=C(C=C2)OCC3=CC=CC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40503222 | |
| Record name | 1-[4-(Benzyloxy)-2-hydroxyphenyl]-2-phenylethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40503222 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39604-80-3 | |
| Record name | 1-[4-(Benzyloxy)-2-hydroxyphenyl]-2-phenylethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40503222 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reagents and Reaction Conditions
Key reagents include 2,4-dihydroxyacetophenone , benzyl bromide or benzyl chloride , and a base such as potassium carbonate or potassium hydroxide . The reaction is typically conducted in acetone under reflux conditions (331–333 K) for 3–24 hours.
Procedure Details
In a representative protocol, 2,4-dihydroxyacetophenone (4 mmol) is mixed with potassium carbonate (8 mmol) and benzyl bromide (4 mmol) in acetone (40 mL). The mixture is stirred under reflux for 3 hours, after which the crude product is filtered and recrystallized from methanol to yield colorless crystals. This method achieves a 78% yield , attributed to the superior leaving group ability of benzyl bromide compared to chloride.
Alternative Alkylation Strategies
Benzyl Chloride vs. Benzyl Bromide
While benzyl bromide is preferred for its reactivity, benzyl chloride has been employed in analogous reactions. However, its use necessitates extended reaction times (24 hours) and results in lower yields (29%). The diminished efficiency is likely due to the slower kinetics of chloride displacement.
Base Selection: K₂CO₃ vs. KOH
Potassium carbonate is favored over potassium hydroxide for its mild basicity, which minimizes side reactions such as hydrolysis of the acetophenone moiety. Studies using KOH at room temperature report incomplete conversion and increased byproduct formation.
Comparative Analysis of Methodologies
The table below contrasts key synthetic routes:
| Method | Base | Halide | Time (h) | Yield (%) | Purity | Source |
|---|---|---|---|---|---|---|
| Williamson (reflux) | K₂CO₃ | Benzyl Br | 3 | 78 | >95% (HPLC) | |
| Williamson (rt) | KOH | Benzyl Br | 24 | 29 | Not reported | |
| Alkylation (reflux) | K₂CO₃ | Benzyl Cl | 24 | 35 | 90% (NMR) |
Notably, refluxing acetone with K₂CO₃ and benzyl bromide emerges as the optimal combination, balancing efficiency and practicality.
Mechanistic Insights
The reaction proceeds via a classic SN2 mechanism , where the phenoxide ion (generated by deprotonation of 2,4-dihydroxyacetophenone) attacks the benzyl halide. The crystal structure of the product confirms the regioselective benzylation at the 4-hydroxy position, with a dihedral angle of 53.48° between the aromatic rings. Hydrogen bonding between the hydroxyl group and neighboring molecules stabilizes the crystal lattice.
Optimization Strategies
Chemical Reactions Analysis
Types of Reactions
1-(4-(Benzyloxy)-2-hydroxyphenyl)-2-phenylethanone undergoes several types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as amines or thiols can be used to substitute the benzyloxy group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the carbonyl group can produce an alcohol.
Scientific Research Applications
1-(4-(Benzyloxy)-2-hydroxyphenyl)-2-phenylethanone has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-(Benzyloxy)-2-hydroxyphenyl)-2-phenylethanone involves its interaction with specific molecular targets. The benzyloxy and hydroxyphenyl groups allow the compound to bind to enzymes and receptors, potentially inhibiting their activity. This interaction can affect various biochemical pathways, leading to changes in cellular function.
Comparison with Similar Compounds
Key Observations :
- Electron-withdrawing groups (e.g., nitro, sulfonyl) increase reactivity in electrophilic substitutions but reduce solubility .
- Benzyloxy groups enhance stability against oxidation compared to free hydroxyl groups, making the compound suitable for prolonged synthetic steps .
- Lipophilic substituents (e.g., hexyloxy) improve membrane permeability, relevant in drug design .
Pharmacological and Physicochemical Properties
- Anticancer Activity: Pyrazolinyl-indole derivatives of 2-phenylethanone (e.g., HD01–HD03) show EGFR inhibition (IC₅₀: 0.8–2.1 µM), suggesting the benzyloxy-hydroxyphenyl scaffold enhances target binding .
- Melting Points : Derivatives with nitro or sulfonyl groups exhibit higher melting points (178–180°C) due to increased crystallinity .
- Solubility: The benzyloxy group reduces aqueous solubility (<1 mg/mL) compared to hydroxylated analogues (e.g., 1-(2-hydroxyphenyl)-2-phenylethanone: 3.2 mg/mL) .
Biological Activity
1-(4-(Benzyloxy)-2-hydroxyphenyl)-2-phenylethanone, also known by its chemical name Benzophenone derivative , is an organic compound characterized by its unique structural features, which include benzyloxy and hydroxyphenyl groups. This compound has garnered attention in scientific research due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Chemical Structure and Synthesis
The molecular formula of this compound is , and it has a molecular weight of 256.29 g/mol. The synthesis typically involves the reaction of 4-benzyloxybenzaldehyde with phenylacetic acid under basic conditions, often utilizing sodium hydroxide or potassium carbonate as catalysts. The reaction proceeds through a condensation mechanism, yielding the desired product with specific functional groups that contribute to its biological activity.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. In vitro studies have demonstrated effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve the inhibition of bacterial enzymes critical for cell wall synthesis and metabolism .
Anti-inflammatory Properties
The compound has shown promising anti-inflammatory effects in several studies. It appears to inhibit cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory response by catalyzing the formation of prostaglandins. Inhibition of COX-1 and COX-2 has been linked to reduced inflammation and pain, making this compound a candidate for further development as an anti-inflammatory agent .
Anticancer Activity
This compound has been evaluated for its anticancer potential against various cell lines, including breast cancer (MCF-7) and colon cancer (HCT116). Studies have indicated that the compound may induce apoptosis in cancer cells through the modulation of signaling pathways related to cell survival and proliferation. The compound's ability to interact with specific molecular targets enhances its therapeutic potential against tumors .
The biological activity of this compound is largely attributed to its ability to bind with specific enzymes and receptors. The presence of hydroxyl groups enhances hydrogen bonding interactions, facilitating stronger binding affinity with target proteins involved in various biochemical pathways. This interaction can lead to significant alterations in cellular functions, including enzyme inhibition and modulation of gene expression related to inflammation and cancer progression .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 4-Benzyloxybenzaldehyde | Structure | Moderate antimicrobial activity |
| 2-Hydroxyacetophenone | Structure | Weak anticancer properties |
| 1-(4-Hydroxyphenyl)-2-phenylethanone | Structure | Strong anti-inflammatory effects |
The unique combination of functional groups in this compound distinguishes it from similar compounds, enhancing its reactivity and biological activity.
Study on Antimicrobial Efficacy
A study published in the Turkish Journal of Pharmaceutical Sciences evaluated the antimicrobial activity of several derivatives, including those similar to this compound. Results indicated a significant reduction in bacterial growth at concentrations as low as 50 μg/mL against S. aureus, supporting its potential use as an antimicrobial agent .
Investigation into Anti-inflammatory Mechanisms
Research documented in Pharmaceutical Biology highlighted the anti-inflammatory effects of related compounds through COX inhibition assays. The study reported IC50 values indicating that certain derivatives could inhibit COX-1 and COX-2 with greater efficacy than traditional NSAIDs, suggesting a lower risk of gastrointestinal side effects associated with long-term use .
Q & A
Q. What are the recommended synthetic routes for 1-(4-(Benzyloxy)-2-hydroxyphenyl)-2-phenylethanone, and how can reaction yields be optimized?
A multi-step synthesis is typically employed:
- Step 1 : Protect the hydroxyl group on 2,4-dihydroxyacetophenone using benzyl bromide under basic conditions (e.g., K₂CO₃ in DMF) to yield 4-(benzyloxy)-2-hydroxyacetophenone .
- Step 2 : Perform Friedel-Crafts acylation with benzene derivatives using Lewis acids (e.g., AlCl₃) to introduce the phenyl group .
- Optimization : Catalytic systems like palladium on carbon or continuous flow reactors improve yield and purity . Monitor intermediates via TLC and HPLC to troubleshoot side reactions.
Q. How should researchers characterize this compound, and what spectroscopic data are critical?
Key characterization methods include:
Q. What are the stability considerations for this compound under varying pH and temperature conditions?
- pH Stability : The compound is prone to hydrolysis under acidic conditions due to the benzyloxy group. Use neutral buffers for storage .
- Thermal Stability : Decomposition occurs above 150°C; store at 2–8°C in amber vials to prevent photodegradation .
Advanced Research Questions
Q. How can computational methods like pharmacophore modeling predict the biological targets of this compound?
- Pharmacophore Mapping : Use software (e.g., DISCO) to align structural features (hydroxyl, carbonyl, aromatic rings) with known bioactive molecules. For example, the benzyloxy group may mimic GPX4 inhibitors .
- Docking Studies : Screen against protein databases (e.g., PDB) to identify potential targets like oxidoreductases or kinases .
Q. What experimental strategies are effective for analyzing structure-activity relationships (SAR) of derivatives?
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
Q. What advanced analytical techniques are recommended for quantifying this compound in complex matrices (e.g., biological fluids)?
Q. How can reaction conditions be systematically optimized using Design of Experiments (DOE)?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
